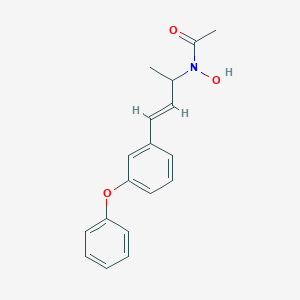

N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound features a prop-2-enyl chain with a phenoxyphenyl substituent. The synthesis typically involves the reaction of acetohydroxamic acid derivatives with appropriate phenolic compounds under controlled conditions to yield the desired structure. The compound's unique configuration contributes to its biological interactions and activity profiles .

2.1 Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HCT116 (colon cancer) and DU145 (prostate cancer). The compound acts through mechanisms that may include the induction of apoptosis and modulation of cell cycle progression .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 10 | Induction of apoptosis |

| DU145 | 15 | Cell cycle arrest |

| MCF7 (Breast) | 12 | Modulation of signaling pathways |

2.2 Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects . Studies show that it can inhibit the production of pro-inflammatory cytokines and reduce the activity of matrix metalloproteinases (MMPs), which are implicated in inflammatory processes and tissue remodeling .

Table 2: Anti-inflammatory Activity Data

| Assay Type | Result |

|---|---|

| MMP Inhibition (IC50) | 20 µM |

| Cytokine Production Reduction | IL-6 by 50% at 10 µM |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound acts as an inhibitor of specific enzymes involved in tumor progression and inflammation, particularly MMPs.

- Apoptotic Pathways: It triggers apoptotic pathways in cancer cells, leading to programmed cell death through caspase activation.

- Cell Cycle Regulation: The compound influences cell cycle checkpoints, particularly G1/S transition, thereby preventing the proliferation of cancer cells.

4. Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

4.1 Study on HCT116 Cells

In a study involving HCT116 cells, treatment with the compound resulted in significant cytotoxicity, with an IC50 value determined at 10 µM. Morphological assessments revealed characteristics indicative of apoptosis, such as chromatin condensation and nuclear fragmentation .

4.2 In Vivo Studies

Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. These studies further support the compound's potential as a therapeutic agent in oncology .

5. Conclusion

This compound demonstrates promising biological activity across various assays related to cancer treatment and inflammation management. Its mechanisms involving enzyme inhibition, apoptotic induction, and cell cycle regulation highlight its potential as a multi-target therapeutic agent. Further research is warranted to fully elucidate its pharmacokinetic properties and therapeutic efficacy in clinical settings.

科学的研究の応用

Anti-inflammatory Properties

N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid has been investigated for its anti-inflammatory effects. It acts as an inhibitor of lipoxygenase and cyclooxygenase enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, the compound can potentially reduce the production of pro-inflammatory mediators, suggesting therapeutic applications in conditions such as arthritis and asthma.

Histone Deacetylase Inhibition

The compound is also recognized for its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a significant role in regulating gene expression, and their inhibition has been linked to various therapeutic effects in cancer treatment and neurodegenerative diseases like Alzheimer’s. Studies indicate that this compound may effectively inhibit HDAC activity, contributing to its anticancer properties .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly inhibited lipoxygenase activity, leading to reduced levels of leukotrienes, which are potent pro-inflammatory mediators. This suggests its potential utility in treating inflammatory diseases.

Case Study 2: Cancer Therapeutics

Research involving animal models indicated that the compound could suppress tumor growth by inducing apoptosis in cancer cells through HDAC inhibition. This finding positions this compound as a promising candidate for further development as an anticancer agent .

特性

CAS番号 |

134470-36-3 |

|---|---|

分子式 |

C18H19NO3 |

分子量 |

297.3 g/mol |

IUPAC名 |

N-hydroxy-N-[(E)-4-(3-phenoxyphenyl)but-3-en-2-yl]acetamide |

InChI |

InChI=1S/C18H19NO3/c1-14(19(21)15(2)20)11-12-16-7-6-10-18(13-16)22-17-8-4-3-5-9-17/h3-14,21H,1-2H3/b12-11+ |

InChIキー |

ZLIVOFMPDUIULQ-VAWYXSNFSA-N |

SMILES |

CC(C=CC1=CC(=CC=C1)OC2=CC=CC=C2)N(C(=O)C)O |

異性体SMILES |

CC(/C=C/C1=CC(=CC=C1)OC2=CC=CC=C2)N(C(=O)C)O |

正規SMILES |

CC(C=CC1=CC(=CC=C1)OC2=CC=CC=C2)N(C(=O)C)O |

同義語 |

BW B218C BW-B218C N-(1-methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。